molecular formula C30H27NO7 B11573853 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-diethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-diethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573853
M. Wt: 513.5 g/mol
InChI Key: RDUGRPZWIWUNBG-UHFFFAOYSA-N
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Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole and 3,4-diethoxybenzaldehyde. These intermediates are then subjected to various reactions, including condensation, cyclization, and functional group modifications, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and may have similar chemical properties and reactivity.

    Chromeno[2,3-c]pyrrole derivatives: Compounds with this core structure may exhibit similar biological activities and applications.

    Diethoxyphenyl derivatives: These compounds contain the diethoxyphenyl group and may have comparable chemical behavior.

Uniqueness

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of multiple functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H27NO7

Molecular Weight

513.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-diethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H27NO7/c1-4-34-22-11-8-19(14-25(22)35-5-2)27-26-28(32)20-12-17(3)6-9-21(20)38-29(26)30(33)31(27)15-18-7-10-23-24(13-18)37-16-36-23/h6-14,27H,4-5,15-16H2,1-3H3

InChI Key

RDUGRPZWIWUNBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C)OCC

Origin of Product

United States

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